4-Isocymobarbatol
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Overview
Description
4-Isocymobarbatol is a compound that has been isolated from the marine alga Cymopolia barbata . It is one of the secondary metabolites that have been identified in the Chlorophyta phylum .
Synthesis Analysis
The synthesis of 4-Isocymobarbatol involves the brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone . This reaction results in the formation of methoxymethyl ether of 2,4,6-tribromophenol, along with a tricyclic compound . An analogous reaction of bismethoxyethoxymethyl ether leads to another compound, and finally, the tricyclic compound is converted to 4-Isocymobarbatol .Molecular Structure Analysis
The complete structures and absolute stereochemistries of 4-Isocymobarbatol were elucidated by a variety of spectroscopic techniques and X-ray crystallography .Chemical Reactions Analysis
The brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone was reexamined . This cyclization resulted in the formation of methoxymethyl ether of 2,4,6-tribromophenol, together with a previously described tricyclic compound .Scientific Research Applications
Applications in Synthetic Chemistry
4-Isocymobarbatol has been synthesized through a two-step alternative process, involving the reaction of polyenes with chiral mercury(II) complexes to afford polycyclic organomercurials. This process has been used for the asymmetric total synthesis of natural products like 4-isocymobarbatol, showcasing its significance in the field of synthetic chemistry and natural product synthesis (Snyder, Treitler, & Schall, 2010).
Role in Multicomponent Reactions
Isocyanides, which are closely related to compounds like 4-isocymobarbatol, play a crucial role in multicomponent reactions. Such reactions are fundamental in drug discovery and synthetic chemistry, offering a platform for generating chemical diversity and probing biological targets. The isocyanide-based multicomponent reactions (IMCRs) have been utilized in developing agents against infectious diseases and in probing protein-protein interactions, enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).
Implications in Drug Discovery
Isocyanides, a category closely associated with 4-isocymobarbatol, have seen a broad range of applications in drug discovery. They have been instrumental in multicomponent reactions such as the Passerini and Ugi processes. Recent advances have significantly increased the versatility of isocyanides in organic chemistry, enabling direct functionalization of various C-H bonds under mild conditions. This process demonstrates the high potential of isocyanide chemistry in drug discovery and organic synthesis (Song & Xu, 2017).
Contribution to Methodology Development
The applications of 4-isocymobarbatol extend to the development of robust statistical models in proteomics. Techniques involving isobaric labeling, which could be related to compounds like 4-isocymobarbatol, are essential for comparing the protein content of biological samples. The development of sound statistical models is crucial for the efficient use of mass spectrometry (MS) instruments in this context, further emphasizing the compound's relevance in scientific research methodology (Breitwieser et al., 2011).
properties
CAS RN |
124962-12-5 |
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Product Name |
4-Isocymobarbatol |
Molecular Formula |
C16H20Br2O2 |
Molecular Weight |
404.14 g/mol |
IUPAC Name |
(7S,8aS,10aS)-3,7-dibromo-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |
InChI |
InChI=1S/C16H20Br2O2/c1-15(2)13-7-9-6-11(19)10(17)8-12(9)20-16(13,3)5-4-14(15)18/h6,8,13-14,19H,4-5,7H2,1-3H3/t13-,14-,16-/m0/s1 |
InChI Key |
ALTFOIOEOXFNOO-DZKIICNBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC3=CC(=C(C=C3O2)Br)O)(C)C)Br |
SMILES |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
Canonical SMILES |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
synonyms |
4-isocymobarbatol cymobarbatol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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